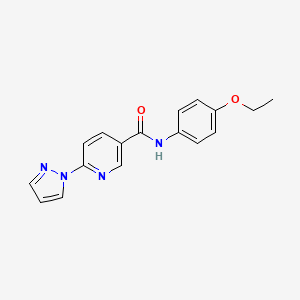

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-2-23-15-7-5-14(6-8-15)20-17(22)13-4-9-16(18-12-13)21-11-3-10-19-21/h3-12H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAGGFJIKAHADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824592 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with nicotinic acid chloride in the presence of a base to form the intermediate N-(4-ethoxyphenyl)nicotinamide. This intermediate is then reacted with 1H-pyrazole under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been investigated for its potential therapeutic effects in several areas:

- Antitumor Activity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for cancer therapy .

- Anti-inflammatory Effects: The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

- Neuroprotective Properties: Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .

Biological Research Applications

This compound serves as a valuable tool in biological research:

- Cellular Mechanism Studies: It is utilized to explore the biological effects of nicotinamide derivatives on cellular processes. Researchers have employed it to investigate its interactions with specific enzymes and receptors involved in nicotinamide metabolism .

- Chemical Biology Probes: The compound acts as a probe to study the interactions of nicotinamide derivatives with biological macromolecules, aiding in the understanding of their roles in cellular signaling pathways .

Industrial Applications

In addition to its medicinal and research applications, this compound has potential uses in industrial settings:

- Synthesis of Complex Molecules: It may serve as an intermediate in the synthesis of other complex organic compounds, facilitating the development of new materials or pharmaceuticals .

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Anti-inflammatory Mechanism

In vitro studies showed that the compound inhibited the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests that it could be developed into a therapeutic agent for chronic inflammatory diseases.

Neuroprotection

Research involving neuronal cell cultures indicated that treatment with this compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following nicotinamide derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Table 1: Key Structural and Molecular Comparisons

Key Comparative Insights

Substituent Position and Bioactivity

- Para vs. Ortho Ethoxy : The para-ethoxy group in the target compound likely offers better steric accommodation in hydrophobic binding pockets compared to the ortho-ethoxy analog . The ortho-substituted derivative may exhibit reduced binding due to spatial clashes.

- Acetyl vs. This could reduce metabolic stability compared to the ethoxy-substituted analogs.

Functional Group Impact

- Pyrazole vs.

- N,N-Dimethyl Substitution : The dimethylamide variant lacks an aromatic substituent, resulting in lower molecular weight and higher solubility, which may favor pharmacokinetics but reduce target affinity.

Molecular Weight and Lipophilicity

- Higher molecular weight (e.g., 308–345 g/mol) correlates with increased lipophilicity, which may improve blood-brain barrier penetration but reduce renal clearance. The thiazolyl-hydroxyl analog (345.80 g/mol) is an outlier due to its polar groups.

Biological Activity

N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. Its unique structural features, including a nicotinamide moiety and a pyrazole group, suggest potential biological activities that have garnered attention in medicinal chemistry.

- Molecular Formula : C17H16N4O2

- Molecular Weight : 308.33 g/mol

- CAS Number : 321533-68-0

The compound's structure is characterized by the presence of an ethoxy group and a pyrazole ring, which are known to influence its pharmacological properties.

This compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in nicotinamide metabolism, potentially modulating biochemical pathways critical for cellular function.

- Receptor Modulation : It may interact with specific receptors that recognize nicotinamide derivatives, influencing various signaling pathways.

- Gene Expression Alteration : The compound could affect the expression of genes regulated by nicotinamide-related pathways, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, aminopyrazole derivatives have shown significant inhibition of cancer cell proliferation:

- HepG2 Cells : Mean growth inhibition of 54.25%

- HeLa Cells : Mean growth inhibition of 38.44%

- Normal Fibroblasts (GM-6114) : Minimal toxicity with 80.06% growth retention .

These findings suggest that this compound may selectively target cancer cells while sparing healthy cells.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Studies indicate that derivatives containing the pyrazole structure exhibit potent antioxidant activity, which is crucial in combating oxidative stress-related diseases .

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | HepG2 | 5.0 | Significant antiproliferative effect |

| Study 2 | HeLa | 10.0 | Moderate toxicity on normal fibroblasts |

| Study 3 | MCF-7 | 0.65 | High selectivity against cancer cells |

These studies illustrate the compound's potential for selective cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a nicotinamide core with functionalized pyrazole and ethoxyphenyl groups. A common approach is reacting 6-chloronicotinamide derivatives with 1H-pyrazole under reflux in solvents like xylene or DMF, followed by nucleophilic aromatic substitution with 4-ethoxyaniline. Optimization includes adjusting reaction time (12–24 hours), temperature (110–130°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ethoxy).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray crystallography (if crystals form): To resolve bond angles and packing interactions .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer: Initial screening includes:

- Kinase inhibition assays : Testing against cancer-related kinases (e.g., EGFR, VEGFR) via fluorescence polarization.

- Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7).

- Solubility and stability studies : HPLC-based quantification in PBS or simulated biological fluids at 37°C .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurities. Strategies include:

- Dose-response validation : Re-testing at multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends.

- Metabolite profiling : LC-MS to rule out degradation products.

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability readouts.

- Batch reproducibility : Synthesize multiple lots and assess purity via HPLC (>95%) .

Q. What computational methods aid in rational design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to kinases (e.g., PDB: 1M17).

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity.

- ADMET prediction : SwissADME or pkCSM to optimize logP (target 2–3) and solubility .

Q. How are intermolecular interactions in the solid state analyzed to inform formulation strategies?

Methodological Answer:

- Single-crystal XRD : Resolve hydrogen bonding (e.g., N-H···O=C) and π-π stacking distances.

- DSC/TGA : Determine melting points (e.g., 250–252°C) and thermal stability.

- Hygroscopicity testing : Expose to 40–80% RH and monitor mass changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.